molecular formula C11H12N2O B13304647 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13304647
M. Wt: 188.23 g/mol
InChI Key: STCOGSUCLHTDSW-UHFFFAOYSA-N
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Description

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-propylimidazo[1,2-a]pyridine with formylating agents. One common method involves the use of Vilsmeier-Haack reaction, where the starting material is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-2-5-9-10(8-14)13-7-4-3-6-11(13)12-9/h3-4,6-8H,2,5H2,1H3

InChI Key

STCOGSUCLHTDSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

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